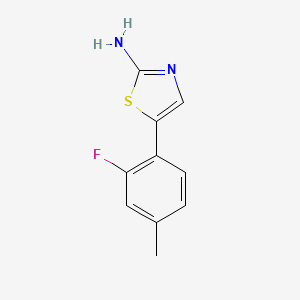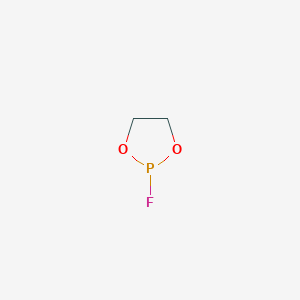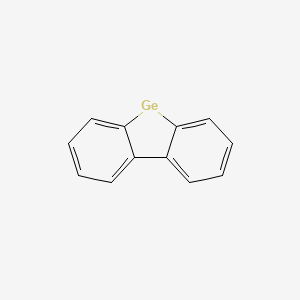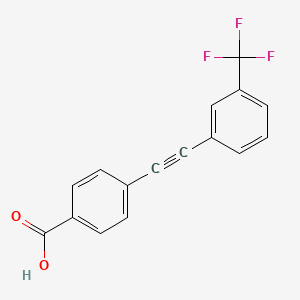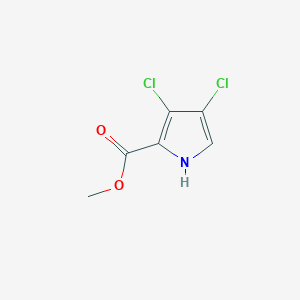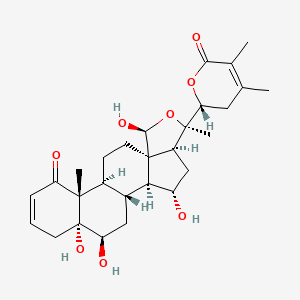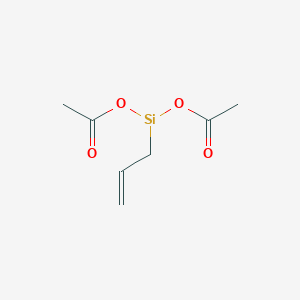
1-Ethenyl-1-Methyl-Silanediol 1,1-Diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Vinylmethyldiacetoxysilane, with the chemical formula C7H12O4Si and CAS registry number 2944-70-9, is a colorless liquid known for its applications in various chemical processes. It is characterized by its vinyl and acetoxy functional groups, making it a versatile compound in the field of organosilicon chemistry .
准备方法
Synthetic Routes and Reaction Conditions: Vinylmethyldiacetoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of dichloromethylvinylsilane with acetic anhydride in the presence of triethanolamine. The reaction conditions typically include a temperature range of 50-60°C and a reaction time of 3-4 hours .
Industrial Production Methods: In industrial settings, the production of vinylmethyldiacetoxysilane often involves the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation to remove any impurities and ensure the final product meets the required specifications .
化学反应分析
Types of Reactions: Vinylmethyldiacetoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and acetic acid.
Condensation: Forms siloxane bonds through the elimination of acetic acid.
Electrophilic Substitution: The vinyl group can participate in electrophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water or moisture.
Condensation: Often catalyzed by acids or bases.
Electrophilic Substitution: Requires electrophiles such as halogens or acids.
Major Products Formed:
Hydrolysis: Produces silanols and acetic acid.
Condensation: Forms siloxane polymers.
Electrophilic Substitution: Results in substituted vinylsilane derivatives.
科学研究应用
Vinylmethyldiacetoxysilane has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organosilicon compounds and polymers.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems and medical coatings.
Industry: Utilized in the production of adhesives, sealants, and coatings due to its ability to form strong bonds with various substrates .
作用机制
The mechanism by which vinylmethyldiacetoxysilane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The vinyl group allows for further functionalization, enabling the compound to interact with various molecular targets and pathways. These interactions can lead to the formation of stable, cross-linked networks that enhance the properties of the final product .
相似化合物的比较
Vinylmethyldichlorosilane: Similar in structure but contains chlorine atoms instead of acetoxy groups.
Vinyltrimethoxysilane: Contains methoxy groups instead of acetoxy groups.
Vinyltriethoxysilane: Contains ethoxy groups instead of acetoxy groups.
Uniqueness: Vinylmethyldiacetoxysilane is unique due to its acetoxy functional groups, which provide distinct reactivity and stability compared to its analogs. This makes it particularly useful in applications where controlled hydrolysis and condensation are required .
属性
分子式 |
C7H11O4Si |
|---|---|
分子量 |
187.24 g/mol |
InChI |
InChI=1S/C7H11O4Si/c1-4-5-12(10-6(2)8)11-7(3)9/h4H,1,5H2,2-3H3 |
InChI 键 |
YLNVAIQCEFKMTA-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)O[Si](CC=C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



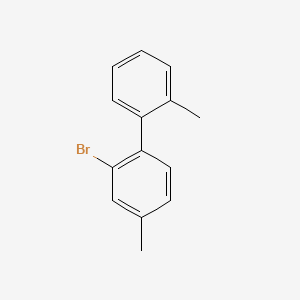
![Diethyl 5-{[4-(ethoxycarbonyl)-3,5-dimethyl-1h-pyrrol-2-yl]methyl}-3-methyl-1h-pyrrole-2,4-dicarboxylate](/img/structure/B14759358.png)

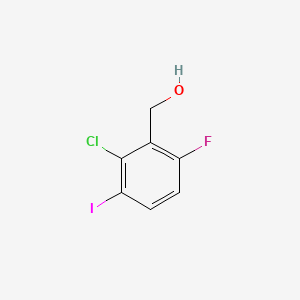
![[S(R)]-N-[(1R)-1-[2-(Dicyclohexylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14759384.png)
